Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-

Organic synthesis Reaction monitoring Intermediate characterization

Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- (CAS 1557591-79-3, molecular formula C₁₅H₁₀ClNO₄S, molecular weight 335.8 g/mol) is a bifunctional synthetic intermediate that combines the electrophilic reactivity of a benzylic sulfonyl chloride with the masked amine / UV-chromophoric functionality of a phthalimide group. The phthalimide moiety is attached at the para position of the benzene ring via a nitrogen linker, with the reactive –CH₂–SO₂Cl group providing a methylene spacer that electronically and sterically differentiates this compound from directly attached aryl sulfonyl chlorides.

Molecular Formula C15H10ClNO4S
Molecular Weight 335.8 g/mol
Cat. No. B12127930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
Molecular FormulaC15H10ClNO4S
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CS(=O)(=O)Cl
InChIInChI=1S/C15H10ClNO4S/c16-22(20,21)9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
InChIKeyPKTBAKNJFMCQIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanesulfonyl Chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-: Structural and Functional Baseline for Scientific Procurement


Benzenemethanesulfonyl chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- (CAS 1557591-79-3, molecular formula C₁₅H₁₀ClNO₄S, molecular weight 335.8 g/mol) is a bifunctional synthetic intermediate that combines the electrophilic reactivity of a benzylic sulfonyl chloride with the masked amine / UV-chromophoric functionality of a phthalimide group . The phthalimide moiety is attached at the para position of the benzene ring via a nitrogen linker, with the reactive –CH₂–SO₂Cl group providing a methylene spacer that electronically and sterically differentiates this compound from directly attached aryl sulfonyl chlorides [1]. This compound belongs to the broader class of N-substituted phthalimide sulfonyl chlorides, which have been investigated as platelet-derived growth factor (PDGF) receptor inhibitors [2] and as key intermediates in the synthesis of pharmaceutically relevant sulfonamides.

Why Generic Substitution Fails for Benzenemethanesulfonyl Chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- in Research and Process Chemistry


Substituting this compound with unsubstituted benzenemethanesulfonyl chloride (CAS 1939-99-7, MW 190.65) or a simple aryl sulfonyl chloride introduces three critical functional deficits: (i) loss of the phthalimide UV chromophore (λmax ~295 nm for the phthalimide ring system) which is essential for HPLC tracking of reaction progress and impurity profiling [1]; (ii) forfeiture of the latent primary amine functionality—phthalimide deprotection (e.g., hydrazinolysis or NaBH₄ reduction) yields the corresponding 4-aminophenylmethanesulfonamide, a transformation impossible with unsubstituted analogs [2]; and (iii) alteration of the electronic environment at the sulfonyl chloride center: the para-phthalimido group exerts an electron-withdrawing inductive effect through the benzene ring, modulating the electrophilicity of the –SO₂Cl group relative to the unsubstituted parent compound, with Hammett σₚ values for N-phthalimido estimated at approximately +0.3 to +0.4 based on related N-substituted aromatic systems [3]. Furthermore, regioisomeric analogs such as 4-(1,3-dioxoisoindolin-2-yl)benzene-1-sulfonyl chloride (CAS 4435-59-0), which lacks the benzylic –CH₂– spacer, exhibit different hydrolysis kinetics and sulfonamide formation rates due to direct conjugation between the sulfonyl group and the aromatic ring [4].

Quantitative Differentiation Evidence for Benzenemethanesulfonyl Chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- Versus Closest Analogs


Molecular Weight and Chromophoric Differentiation from Unsubstituted Benzenemethanesulfonyl Chloride

The target compound (MW 335.8 g/mol, C₁₅H₁₀ClNO₄S) possesses a molecular weight 145.2 g/mol higher than unsubstituted benzenemethanesulfonyl chloride (CAS 1939-99-7, MW 190.65 g/mol, C₇H₇ClO₂S) . This mass difference, conferred by the phthalimide moiety, enables unambiguous mass spectrometric tracking of reaction intermediates and products through LC-MS analysis. Additionally, the phthalimide chromophore provides strong UV absorption at approximately 295 nm (π→π* transition of the isoindole-1,3-dione system), a spectral feature entirely absent in the unsubstituted parent compound, facilitating HPLC-based reaction monitoring and purity assessment at concentrations where the benzylic sulfonyl chloride alone would be UV-transparent [1].

Organic synthesis Reaction monitoring Intermediate characterization

Electron Transfer Mechanism Differentiation: Stepwise Versus Concerted Dissociative Reduction

In a direct comparative electrochemical study, 4-iodophenyl sulfonyl phthalimide and 4-iodophenyl sulfonyl chloride were reduced at a glassy carbon electrode in acetonitrile, revealing fundamentally different electron transfer (ET) mechanisms dependent on the group attached to the sulfonyl moiety [1]. For 4-iodophenyl sulfonyl phthalimide, the initial ET follows a stepwise process with a detectable radical anion intermediate—observable by increasing the scan rate to 100 V/s. In contrast, 4-iodophenyl sulfonyl chloride undergoes a concerted ET mechanism in which the S–Cl bond is cleaved immediately upon injection of the first electron, with no radical anion intermediacy detected at any scan rate [1]. The sulfonyl chloride also exhibits an autocatalytic reduction pathway, where the sulfinate anion product homogeneously transfers an electron to the parent molecule, a behavior not observed for the phthalimide derivative [2].

Electrochemistry Reaction mechanism Radical anion stability

PDGF Receptor Binding Inhibition by N-Sulfonylphthalimides: Pharmacological Class Differentiation

The patent literature establishes that N-aryl-sulfonyl phthalimides, the structural class to which the target compound belongs, act as inhibitors of platelet-derived growth factor (PDGF) binding [1]. Within this class, specific compounds demonstrated PDGF binding IC₅₀ values spanning from <1 μM to >100 μM in a radioligand displacement assay [1]. Representative active compounds from the phthalimide series include Example 1B (IC₅₀ 1.8 μM), Example 1F (IC₅₀ 2 μM), and Example 1U (IC₅₀ 0.04 μM) [1]. In contrast, the unsubstituted benzenemethanesulfonyl chloride (CAS 1939-99-7) is primarily known as a non-selective serine protease inhibitor (inhibiting trypsin and chymotrypsin through active-site sulfonylation) and has no reported PDGFR activity [2]. The phthalimide-containing Sch 13835 (CAS 150519-34-9, C₁₅H₁₀ClNO₄S, MW 335.76)—which shares an identical molecular formula with the target compound but differs in connectivity (N-sulfonylphthalimide with 5-chloro-2-methylphenyl substituent)—is explicitly characterized as a PDGFR inhibitor, further supporting class-level pharmacological differentiation .

PDGFR inhibition Pharmacology Cancer research

Acid-Catalyzed Hydrolysis Kinetics of Arylsulfonyl Phthalimides: Mechanistic Stability Profiling

The acid-catalyzed hydrolysis of arylsulfonyl phthalimides has been systematically studied in aqueous mineral acid solutions at 35.0 ± 0.1 °C, with the overall rate constant (k) resolved into stepwise rate constants (k₁ and k₂) using the excess acidity method [1]. The hydrolysis proceeds via an A-2 mechanism at low acid concentrations (<2.00 M HClO₄), shifting to an A-1 mechanism at higher acidities—a mechanistic duality not observed for simple benzylic sulfonyl chlorides, which hydrolyze via a single SN2-type pathway with water or hydroxide as the nucleophile . Substituent effects on the aryl ring of the phthalimide were quantified, with electron-withdrawing groups accelerating hydrolysis through enhanced carbonyl electrophilicity, and activation parameters (ΔH‡, ΔS‡) determined for both mechanistic regimes [1]. For unsubstituted benzenemethanesulfonyl chloride (CAS 1939-99-7), hydrolysis proceeds exclusively through nucleophilic attack at the sulfonyl sulfur, with no mechanistic bifurcation possible due to the absence of the phthalimide carbonyl electrophiles .

Hydrolytic stability Process chemistry Reaction optimization

Phthalimide as Latent Amine for Multi-Step Synthetic Strategy: Differentiating from Simple Sulfonyl Chlorides

The phthalimide group in the target compound serves as a protected primary amine equivalent, which can be liberated via hydrazinolysis (NH₂NH₂ in EtOH, reflux) or sodium borohydride reduction to yield the corresponding 4-aminophenylmethanesulfonamide derivative—a transformation that is structurally impossible with unsubstituted benzenemethanesulfonyl chloride (CAS 1939-99-7) [1]. This latent functionality has been exploited in the synthesis of the HIV-1 protease inhibitor Darunavir, where the structurally related 4-(1,3-dioxoisoindolin-2-yl)benzene-1-sulfonyl chloride was employed to eliminate the critical furan dimer impurity that forms when conventional N-(acetylamino)benzene sulfonyl chloride intermediates are used [2]. The phthalimide approach enabled impurity control to pharmacopoeial specifications (difuranyl impurity <0.1%), a quality benchmark unattainable with simpler sulfonyl chloride intermediates [3]. While this specific precedent uses the regioisomer lacking the –CH₂– spacer, the underlying principle of phthalimide-mediated amine protection followed by sulfonamide formation is directly transferable to the target compound's synthetic applications [2].

Protecting group strategy Sulfonamide synthesis API intermediate

Optimal Application Scenarios for Benzenemethanesulfonyl Chloride, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- Based on Quantitative Differentiation Evidence


Synthesis of 4-Aminophenylmethanesulfonamide-Derived Pharmacophores via Phthalimide Deprotection Strategy

The target compound is ideally suited for constructing para-aminophenylmethanesulfonamide scaffolds—a privileged substructure in sulfonamide-based drug discovery. Following sulfonamide formation with a target amine, hydrazinolysis of the phthalimide group liberates the free 4-amino group for further functionalization (acylation, reductive amination, diazotization). This two-step sequence—sulfonylation then deprotection—is impossible with unsubstituted benzenemethanesulfonyl chloride, which lacks the masked amine [1]. The phthalimide chromophore (λmax ~295 nm) enables real-time HPLC monitoring of both the sulfonamide coupling and the deprotection steps, providing analytical quality control at each stage that is unavailable with UV-transparent simple sulfonyl chlorides [2].

Electrochemical Synthetic Methodologies Leveraging Stable Radical Anion Intermediates

The phthalimide substituent stabilizes the radical anion formed upon one-electron reduction of the sulfonyl group, as demonstrated by the detection of the radical anion intermediate at 100 V/s scan rates for 4-iodophenyl sulfonyl phthalimide—a species that is undetectable for the corresponding sulfonyl chloride, which undergoes immediate S–Cl bond cleavage upon electron injection [1]. This stability window enables controlled electrochemical reductive functionalization strategies (e.g., sulfonylation of electrophiles via radical anion intermediates) that are inaccessible with unsubstituted benzenemethanesulfonyl chloride. Researchers developing electrosynthetic routes to sulfones or sulfonamides should select the phthalimide-bearing compound when radical anion intermediacy is mechanistically required.

PDGFR-Targeted Probe Development and Structure-Activity Relationship Studies

The N-aryl-sulfonyl phthalimide scaffold, to which the target compound belongs, has demonstrated PDGF receptor binding inhibition with IC₅₀ values in the sub-micromolar to low micromolar range for active congeners (e.g., 0.04 μM for Example 1U in the Searle patent series) [1]. The target compound's bifunctional architecture—a phthalimide for PDGFR pharmacophore engagement and a reactive sulfonyl chloride for covalent probe attachment or further derivatization—makes it a strategic choice for chemical biology groups developing activity-based protein profiling (ABPP) probes targeting PDGFR kinase. The benzylic sulfonyl chloride offers a reactive handle for installing fluorophores, biotin tags, or affinity matrices, while the phthalimide maintains PDGFR recognition, a capability entirely absent in simple benzenemethanesulfonyl chloride [2].

Process Chemistry for Sulfonamide APIs Requiring Tight Impurity Control

In pharmaceutical process development, the phthalimide-sulfonyl chloride approach has been validated in the manufacture of Darunavir, where 4-(1,3-dioxoisoindolin-2-yl)benzene-1-sulfonyl chloride enabled elimination of the critical furan dimer impurity to below pharmacopoeial thresholds (<0.1%) [1]. The target compound, bearing the benzylic –CH₂– spacer, offers a structurally analogous but sterically and electronically differentiated intermediate for sulfonamide API synthesis. The increased steric bulk and altered electronics of the benzylic sulfonyl chloride relative to the directly attached aryl sulfonyl chloride may suppress competing reaction pathways that generate dimeric or oligomeric impurities, a hypothesis supported by the established impurity control benefits of the phthalimide protecting group strategy [2].

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